![molecular formula C15H12N2OS B2548832 N-(benzo[d]thiazol-5-yl)-2-phenylacetamide CAS No. 941966-34-3](/img/structure/B2548832.png)
N-(benzo[d]thiazol-5-yl)-2-phenylacetamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry. It has been used in the synthesis of novel derivatives with anti-inflammatory properties .
Synthesis Analysis
The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. For instance, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial potential. N-(1,3-benzothiazol-5-yl)-2-phenylacetamide may exhibit antibacterial and antifungal effects. Researchers have investigated its activity against various strains, including Candida albicans, Aspergillus niger, Streptomyces griseus, Escherichia coli, and Bacillus subtilis . Further studies are needed to explore its mechanism of action and potential clinical applications.
Neuroprotective Effects
Thiazoles play a role in neuroprotection. While not directly studied for N-(1,3-benzothiazol-5-yl)-2-phenylacetamide , related thiazole derivatives have demonstrated neuroprotective properties. These compounds may mitigate neurodegenerative processes, making them relevant for conditions like Alzheimer’s disease and progressive supranuclear palsy (tauopathies) .
Biological Activities of Thiazoles
Thiazoles are found in several biologically active compounds. For instance:
Industrial Applications
Beyond biological contexts, thiazoles serve as precursors for various chemical compounds. They are used in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function .
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Mode of Action
The exact mode of action of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMEAGBQXDVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-2-phenylacetamide |
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